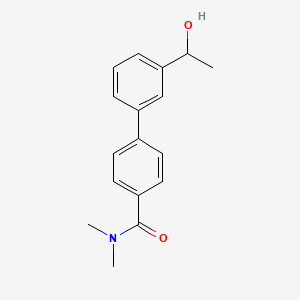
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide, also known as MPP or MPPA, is a chemical compound that has been extensively studied due to its potential as a therapeutic agent. MPP is a member of the propanamide family and is structurally related to other compounds that have been shown to have biological activity.
Wirkmechanismus
The mechanism of action of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is not fully understood, but it is believed to act through a variety of pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been shown to have low toxicity in animal models. However, one limitation of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDACs. Another area of interest is the study of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Additionally, the potential use of N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide in the treatment of other diseases, such as inflammatory bowel disease and rheumatoid arthritis, warrants further investigation.
Synthesemethoden
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide can be synthesized using a variety of methods, including the reaction of 2-methylphenylmagnesium bromide with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide. Other methods involve the reaction of 2-methylphenylboronic acid with N-(tetrahydro-2H-pyran-4-yl)propanamide, followed by N-methylation using methyl iodide.
Wissenschaftliche Forschungsanwendungen
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has been studied extensively for its potential as a therapeutic agent in a variety of diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
N-methyl-3-(2-methylphenyl)-N-(oxan-4-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO2/c1-17-8-6-7-11-20(17)21(18-9-4-3-5-10-18)16-22(24)23(2)19-12-14-25-15-13-19/h3-11,19,21H,12-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBLAYJVJAOMCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)N(C)C2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methylphenyl)-3-phenyl-N-(tetrahydro-2H-pyran-4-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-ethyl-2-mercapto-3-(4-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5975812.png)
![2-cyano-3-[2,5-dimethyl-1-(2-methyl-4-nitrophenyl)-1H-pyrrol-3-yl]-N-(4-methoxyphenyl)acrylamide](/img/structure/B5975821.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5975827.png)
![N-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}alanine](/img/structure/B5975831.png)

![N-methyl-2-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide](/img/structure/B5975847.png)
![4-chloro-N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]benzamide](/img/structure/B5975848.png)
![N-[2-(methylthio)ethyl]-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5975863.png)
![5,5-dimethyl-2-({[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]amino}methylene)-1,3-cyclohexanedione](/img/structure/B5975864.png)
![N,N-diethyl-4-{[2-(3-pyridinyl)-1-piperidinyl]methyl}aniline](/img/structure/B5975877.png)
![ethyl 2-[(2-ethylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5975885.png)

![1-[3-({[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]amino}methyl)-2-pyridinyl]-3-piperidinol](/img/structure/B5975904.png)